

solubility of 2,5-Furandicarboxylic acid in organic solvents

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Compound of Interest

Compound Name: 2,5-Furandicarboxylic acid

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An In-depth Technical Guide on the Solubility of **2,5-Furandicarboxylic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential as a renewable substitute for terephthalic acid in the production of polyesters and other polymers.[1][2] Its application in the synthesis of metal-organic frameworks has also been explored.[1] A critical aspect of its processing, including reaction, separation, and purification, is its solubility in various solvents.[3][4] This technical guide provides a comprehensive overview of the solubility of FDCA in a range of organic solvents, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of FDCA has been investigated in several pure and mixed organic solvent systems. The following tables summarize the mole fraction solubility (x) of FDCA at various temperatures.

Solubility in Pure Organic Solvents

The solubility of FDCA generally increases with rising temperature.[3] In a study conducted over a temperature range of 313.15 K to 363.15 K, the solubility in pure solvents was found to

decrease in the following order: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile.[1][3]

Table 1: Mole Fraction Solubility (x) of FDCA in Pure Organic Solvents at Various Temperatures (K)

Temperature (K)	Methanol	1-Butanol	Isobutanol	Acetic Acid	Ethyl Acetate	MIBK	Acetonitrile
313.15	0.0103	0.0045	0.0038	0.0025	0.0012	0.0015	0.0008
323.15	0.0152	0.0068	0.0057	0.0039	0.0019	0.0024	0.0013
333.15	0.0221	0.0101	0.0084	0.0059	0.0030	0.0037	0.0020
343.15	0.0316	0.0147	0.0122	0.0088	0.0046	0.0057	0.0031
353.15	0.0447	0.0212	0.0176	0.0128	0.0069	0.0086	0.0047
363.15	0.0628	0.0302	0.0251	0.0184	0.0102	0.0128	0.0071

Data sourced from Zhang et al. (2018).[3][4]

Another study determined the solubility of FDCA in nine pure solvents at 293 K.[5]

Table 2: Weight Percent (wt%) Solubility of FDCA in Various Pure Solvents at 293 K

Solvent	Solubility (wt%)
Water (H ₂ O)	0.12
Acetonitrile (ACN)	0.06
γ -Valerolactone (GVL)	0.35
γ -Butyrolactone (GBL)	1.12
Ethanol (EtOH)	0.48
Methanol (MeOH)	1.31
Tetrahydrofuran (THF)	0.82
Dimethyl Sulfoxide (DMSO)	12.0
Sulfolane (SULF)	0.18

Data sourced from Motagamwala et al. (2024).[5][6]

Solubility in Binary Solvent Systems

The solubility of FDCA can be significantly enhanced in binary solvent mixtures.[6][7] For instance, a 20/80 w/w mixture of water and DMSO solubilized 23.1 wt% of FDCA, which is 190 times more than in pure water.[5][6] Similarly, a 20/80 w/w water/THF mixture showed a 60-fold increase in solubility compared to pure water.[5][6] In binary systems containing water and an ether (1,4-dioxane, tetrahydrofuran, 1,2-dimethoxyethane, or diethylene glycol dimethyl ether), the solubility of FDCA was observed to first increase and then decrease with an increasing mole fraction of water.[7]

Experimental Protocols for Solubility Determination

The determination of FDCA solubility typically involves a static analytical method or a gravimetric method.

Static Analytical Method with HPLC Analysis

This method is widely used for determining the solubility of organic compounds in various solvents.

1. Sample Preparation and Equilibration:

- An excess amount of FDCA is added to a known volume of the selected solvent in a sealed vessel.
- The mixture is continuously stirred in a thermostatic bath to maintain a constant temperature.
- The system is allowed to reach equilibrium, which is typically confirmed by taking samples at different time intervals until the concentration of FDCA in the solution remains constant.

2. Sample Analysis:

- After reaching equilibrium, the stirring is stopped, and the suspension is allowed to settle.
- A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solids.
- The collected sample is then diluted with a suitable solvent.
- The concentration of FDCA in the diluted sample is determined using High-Performance Liquid Chromatography (HPLC).[8]

Gravimetric Method

This method is a straightforward technique for solubility measurement.

1. Saturation:

- A known mass of the solvent is placed in a thermostated vessel.
- FDCA is added in excess to the solvent.
- The mixture is stirred at a constant temperature for a sufficient period to ensure the solution is saturated.

2. Separation and Mass Determination:

- The stirring is stopped, and the undissolved solid is allowed to sediment.

- A known mass of the saturated solution is carefully transferred to a pre-weighed container.
- The solvent is evaporated from the solution under controlled conditions (e.g., in a vacuum oven).
- The mass of the remaining solid FDCA is determined.
- The solubility is then calculated as the mass of dissolved FDCA per mass of the solvent.[7]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of solubility.



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Caption: General workflow for determining the solubility of FDCA.

Conclusion

The solubility of **2,5-Furandicarboxylic acid** is a key parameter for its industrial application. This guide has summarized the available quantitative data on its solubility in various organic solvents and provided an overview of the experimental methods used for its determination. The presented data and protocols are intended to assist researchers and professionals in the fields of chemistry, materials science, and drug development in the effective handling and processing of FDCA. The provided workflow diagram offers a clear visual guide for the experimental determination of solubility. Further research into a wider range of green and sustainable solvents will be beneficial for the continued development of FDCA-based materials.

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